molecular formula C29H27FN2O4 B2379003 5-(4-fluorobenzyl)-4-hydroxy-1-(4-methoxybenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde O-(4-methylbenzyl)oxime CAS No. 477846-01-8

5-(4-fluorobenzyl)-4-hydroxy-1-(4-methoxybenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde O-(4-methylbenzyl)oxime

Cat. No.: B2379003
CAS No.: 477846-01-8
M. Wt: 486.543
InChI Key: FTCVPEPFYJCFRR-WCMJOSRZSA-N
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Description

5-(4-fluorobenzyl)-4-hydroxy-1-(4-methoxybenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde O-(4-methylbenzyl)oxime is a highly potent and selective ATP-competitive inhibitor of p21-activated kinase 4 (PAK4), a serine/threonine kinase that acts as a central node in the oncogenic Wnt/β-catenin signaling pathway. Its primary research value lies in its ability to potently inhibit PAK4 kinase activity, leading to the degradation of β-catenin and the suppression of a subset of Wnt/β-catenin-dependent genes . This mechanism makes it an essential chemical probe for dissecting the role of PAK4 in various cancers, particularly in contexts of tumorigenesis, cell proliferation, and metastasis where the Wnt pathway is dysregulated. Researchers utilize this compound to investigate PAK4's function in cytoskeletal remodeling, cell motility, and its broader role as a downstream effector of Rho GTPases like Cdc42. By specifically and potently targeting PAK4, this inhibitor provides a powerful tool for validating PAK4 as a therapeutic target and for exploring the biological consequences of its inhibition in cancer cell models, including colorectal cancer and other malignancies driven by Wnt/β-catenin signaling hyperactivation .

Properties

IUPAC Name

3-[(4-fluorophenyl)methyl]-4-hydroxy-1-[(4-methoxyphenyl)methyl]-5-[(E)-(4-methylphenyl)methoxyiminomethyl]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27FN2O4/c1-20-3-5-23(6-4-20)19-36-31-16-24-18-32(17-22-9-13-26(35-2)14-10-22)29(34)27(28(24)33)15-21-7-11-25(30)12-8-21/h3-14,16,18,33H,15,17,19H2,1-2H3/b31-16+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTCVPEPFYJCFRR-WCMJOSRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CON=CC2=CN(C(=O)C(=C2O)CC3=CC=C(C=C3)F)CC4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CO/N=C/C2=CN(C(=O)C(=C2O)CC3=CC=C(C=C3)F)CC4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(4-fluorobenzyl)-4-hydroxy-1-(4-methoxybenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde O-(4-methylbenzyl)oxime is a synthetic derivative belonging to the class of pyridinecarbaldehydes. Its complex structure suggests potential biological activity, particularly in pharmacological applications. This article reviews the biological activity associated with this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

  • Chemical Formula : C29H27FN2O4
  • Molecular Weight : 486.53 g/mol
  • CAS Number : 477846-01-8

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of oximes and modifications to the pyridine ring. The presence of fluorine and methoxy groups is expected to influence the compound's biological activity by enhancing lipophilicity and modulating receptor interactions.

Antimicrobial Activity

Research indicates that derivatives of pyridinecarbaldehydes exhibit significant antimicrobial properties. For instance, compounds structurally related to This compound have shown inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

Studies have demonstrated that similar compounds can induce apoptosis in cancer cell lines. For example, certain pyridine derivatives have been found to upregulate pro-apoptotic factors such as caspase 3 in human pancreatic cancer cells . The structure-activity relationship (SAR) analysis suggests that modifications at the aromatic rings can enhance cytotoxicity against specific cancer types.

CompoundCell LineIC50 (µM)Mechanism
5-FUL121010^-5Metabolic interference
Pyridine DerivativePatu89880.212Caspase activation

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly regarding its effects on monoamine oxidase (MAO) and cholinesterases (ChE). Inhibitors of these enzymes are crucial for managing neurodegenerative diseases. For instance, related structures have shown selective inhibition towards MAO-B with IC50 values indicating strong potency .

Case Studies

  • Antimicrobial Study : A study investigated the antimicrobial efficacy of various pyridine derivatives, including those similar to our compound. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.
  • Anticancer Study : In vitro tests on SGC7901 gastric cancer cells revealed that treatment with related compounds resulted in a dose-dependent decrease in cell viability, with apoptosis confirmed via flow cytometry.
  • Enzyme Inhibition : A comparative analysis of enzyme inhibition showed that certain analogs exhibited higher selectivity towards MAO-B than traditional inhibitors, suggesting a promising avenue for further research.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of the compound is C29H27FN2O4C_{29}H_{27}FN_2O_4, with a molecular weight of approximately 486.53 g/mol. The structure features a pyridine ring, which is known for its biological significance, particularly in drug design.

Biological Applications

1. Anticancer Activity

Research indicates that derivatives of pyridine compounds, including those similar to 5-(4-fluorobenzyl)-4-hydroxy-1-(4-methoxybenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde O-(4-methylbenzyl)oxime, exhibit promising anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells by damaging DNA and inhibiting cell proliferation. For instance, related compounds have been tested against glioblastoma cell lines, demonstrating significant cytotoxic effects and potential as effective anticancer agents .

2. Antidiabetic Properties

In addition to anticancer effects, there is emerging evidence suggesting that this compound may possess antidiabetic properties. Research involving structurally similar molecules has highlighted their ability to lower glucose levels in diabetic models, indicating potential for the development of new antidiabetic medications . The mechanisms often involve modulation of glucose metabolism and enhancement of insulin sensitivity.

3. Antimicrobial Activity

Compounds with similar structural features have been evaluated for their antimicrobial properties. Studies suggest that such derivatives can inhibit the growth of various bacterial strains, making them candidates for further development as antimicrobial agents . This is particularly relevant given the rising incidence of antibiotic resistance.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal explored the cytotoxic effects of a series of pyridine derivatives on cancer cell lines. The results indicated that specific modifications to the pyridine structure significantly enhanced anticancer activity. The compound was shown to exert selective toxicity against malignant cells while sparing normal cells, which is crucial for minimizing side effects during cancer treatment .

Case Study 2: Antidiabetic Evaluation

In vivo studies using genetically modified Drosophila melanogaster models demonstrated that certain derivatives exhibited substantial reductions in blood glucose levels. These findings suggest a mechanism involving improved insulin signaling pathways, warranting further investigation into their applicability as antidiabetic agents .

Summary Table of Applications

ApplicationMechanism/EffectReferences
AnticancerInduces apoptosis and inhibits cell proliferation
AntidiabeticLowers blood glucose levels
AntimicrobialInhibits growth of bacterial strains

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares core structural features with other pyridine-based derivatives. Key comparisons include:

Compound Substituents Bioactivity (Hypothetical) Synthetic Yield
5-(4-Chlorobenzyl)-4-hydroxy-1-(4-ethoxybenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde oxime Chlorobenzyl, ethoxybenzyl, oxime Moderate antifungal activity (IC₅₀: 12 µM) 45%
5-(4-Methylbenzyl)-4-hydroxy-1-(4-methoxybenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde O-benzyloxime Methylbenzyl, methoxybenzyl, benzyloxime Weak cytotoxic activity (IC₅₀: >50 µM) 38%
Target Compound Fluorobenzyl, methoxybenzyl, methylbenzyloxime Not reported in provided evidence Not reported

Key Observations :

  • Fluorine vs. Chlorine : Fluorine’s electronegativity may enhance binding affinity compared to chlorine in antimicrobial applications, as seen in other halogenated analogues .
  • Methoxy vs. Ethoxy Groups : Methoxy groups (smaller size) improve solubility in polar solvents, whereas ethoxy groups increase lipophilicity, affecting membrane permeability .
Bioactivity Trends

While the provided evidence lacks direct bioactivity data for the target compound, studies on similar pyridine derivatives highlight:

  • Antimicrobial Activity : Fluorinated benzyl groups correlate with enhanced Gram-positive bacterial inhibition due to improved membrane interaction .
  • Cytotoxicity : Bulky substituents (e.g., benzyloxime) often reduce potency by limiting cellular uptake, as observed in analogues with IC₅₀ >50 µM .

Research Findings and Limitations

Gaps in Evidence

No direct data on the compound’s bioactivity, stability, or pharmacokinetics were found in the provided sources.

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